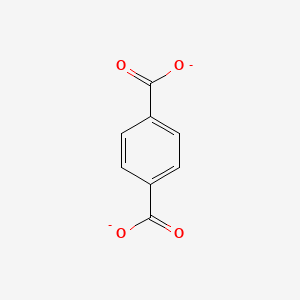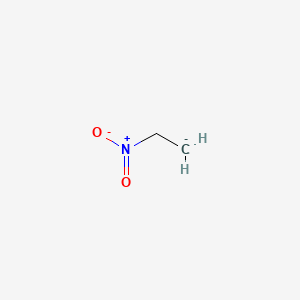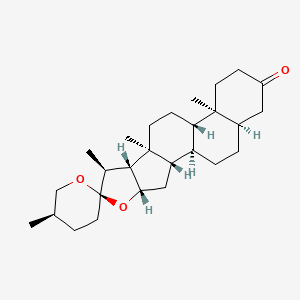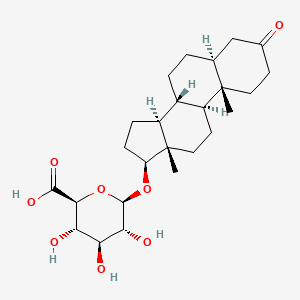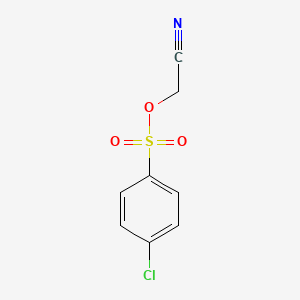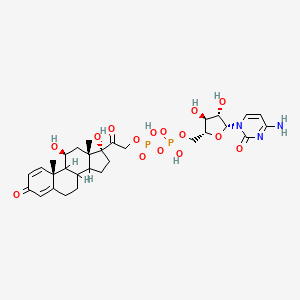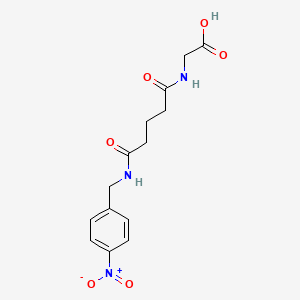
Para-nitrobenzyl glutaryl glycinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-nitrobenzyl glutaryl glycinic acid is a glycine derivative in which a glycine core carries an N-{5-[(4-nitrobenzyl)amino]-5-oxopentanoyl} substituent. It has a role as an epitope. It is a glycine derivative and a C-nitro compound. It derives from a glutaric acid.
Wissenschaftliche Forschungsanwendungen
Optical Activity and Polymer Stability
Para-nitrobenzyl glutaryl glycinic acid derivatives, like poly(γ-nitrobenzyl-L-glutamates), exhibit optical activity in specific solvents, such as dichloracetic acid (DCA) and trifluoroacetic acid (TFA). This optical activity is notable in studies involving circular dichroism (CD) and optical rotatory dispersion (ORD), with implications for understanding polymer stability and helix-coil transitions in various solvents (Barny & Loucheux-Lefebvre, 1973).
Bioreductive Alkylating Agents
Certain para-nitrobenzyl esters, including those related to para-nitrobenzyl glutaryl glycinic acid, can potentially serve as bioreductive alkylating agents. This application is critical in cancer research, where these compounds may contribute to the development of novel antitumor treatments (Wakselman, Cerutti & Chany, 1990).
NMDA Receptor Studies
In neuroscience research, derivatives of para-nitrobenzyl glutaryl glycinic acid, such as CNB-glutamate, are used to study the N-methyl-D-aspartate (NMDA) receptors. These compounds can inhibit NMDA receptors under certain conditions, providing a tool for detailed study of synaptic processes and neurotransmitter functions (Maier et al., 2005).
Enzyme Optimization
Para-nitrobenzyl derivatives are also used in enzyme optimization for industrial applications. For example, optimizing para-nitrobenzyl esterase for increased activity demonstrates the potential for significant improvement in biocatalysts for various industrial processes (Arnold & Moore, 1997).
Glycosylation Reactions
The o-nitrobenzyl group, a derivative of para-nitrobenzyl glutaryl glycinic acid, is used in glycosylation reactions. This methodology aids in the stereocontrolled synthesis of glucosides, extending the concept of participating groups in such reactions (Buda, Gołębiowska & Młynarski, 2013).
Photolabile Precursors in Neurotransmitter Studies
Para-nitrobenzyl derivatives are also pivotal in creating photolabile precursors of neurotransmitters like glutamate, offering a tool for rapid chemical kinetic investigations of neurotransmitter receptors (Wieboldt et al., 1994).
Enzyme Immobilization and Reusability
Para-nitrobenzyl esterase, derived from Bacillus subtilis, demonstrates potential for immobilization on magnetic supports. This application is particularly relevant for increasing the reusability and stability of enzymes in aqueous media, vital for industrial biocatalysis (Park et al., 2010).
Eigenschaften
Produktname |
Para-nitrobenzyl glutaryl glycinic acid |
|---|---|
Molekularformel |
C14H17N3O6 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21) |
InChI-Schlüssel |
UCFVFUIGNWHAJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




